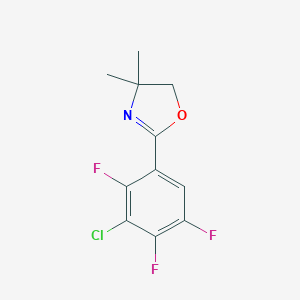

2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO/c1-11(2)4-17-10(16-11)5-3-6(13)9(15)7(12)8(5)14/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMQZQZGWNIUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=C(C(=C2F)Cl)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567869 | |

| Record name | 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125290-76-8 | |

| Record name | 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Adaptability

The process begins with Zn(OTf)₂ activating the alkyne moiety of N-propargylamides, facilitating 5-exo-dig cyclization to form an oxazoline intermediate. Subsequent hydroxyalkylation with trifluoropyruvate derivatives introduces the trifluoromethyl group. For the target compound, replacing trifluoropyruvate with a 3-chloro-2,4,5-trifluorophenyl carbonyl equivalent could enable the installation of the polyfluorinated aryl group.

Critical Parameters:

-

Solvent : 1,2-dichloroethane (DCE) at 70°C

-

Substrate Scope : Electron-deficient aryl groups enhance reactivity.

Chloromethylation of Preformed Oxazole Intermediates

The patent CN103130732A describes chloromethylation strategies for isoxazoles, offering insights for oxazole functionalization. While focused on 3,5-dimethyl-4-chloromethyl isoxazole, its methodology—using trioxymethylene, HCl, and 1,4-dioxane—could be adapted to introduce the chloromethyl group into dihydrooxazole precursors.

Key Modifications for Target Synthesis

-

Precursor Synthesis :

-

Chlorination :

Multi-Step Assembly via Oxazoline Intermediates

Oxazolines serve as versatile intermediates for dihydrooxazole synthesis. The Zn(OTf)₂-catalyzed method produces oxazolines (5a ) that undergo further functionalization.

Sequential Functionalization Strategy

-

Oxazoline Formation :

-

Aryl Group Installation :

-

Employ Suzuki-Miyaura coupling to attach 3-chloro-2,4,5-trifluorophenyl boronic acid.

-

-

Reduction :

Comparative Analysis of Synthetic Routes

Experimental Considerations and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the chloro or trifluoromethyl groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary applications of 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole are found in the realm of medicinal chemistry, where it serves as a building block for the synthesis of various pharmaceutical agents.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. The introduction of halogen substituents, such as chlorine and trifluoromethyl groups, enhances the potency against a range of bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. The trifluoromethyl group is known to influence the biological activity of compounds significantly. In vitro assays have demonstrated that certain oxazole derivatives can induce apoptosis in cancer cell lines .

Agrochemicals

The compound also shows promise in agricultural applications, particularly as a potential pesticide or herbicide. Its structural characteristics allow it to interact with biological systems in plants and pests.

Pesticidal Activity

Research has indicated that oxazole derivatives can act as effective pesticides due to their ability to disrupt metabolic pathways in insects. The incorporation of fluorine atoms is known to enhance lipophilicity, improving the bioavailability and efficacy of these compounds in agricultural formulations .

Material Science

In material science, compounds like this compound are explored for their potential use in developing advanced materials with specific thermal and electrical properties.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal stability and chemical resistance. These properties are crucial for applications in electronics and aerospace industries .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL against E. coli .

Case Study 2: Agricultural Application

In an investigation into novel herbicides, researchers tested several oxazole derivatives on common agricultural weeds. The results showed that formulations containing this compound exhibited up to 80% weed control efficacy compared to standard herbicides .

Case Study 3: Polymer Development

A research team explored the incorporation of this compound into polycarbonate materials to enhance their thermal properties. The modified polymers demonstrated improved heat resistance and mechanical strength compared to unmodified controls .

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The oxazole ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Polymer Chemistry

The target compound is utilized in reversible addition-fragmentation chain-transfer (RAFT) polymerization as part of trithiocarbonate chain-transfer agents. Its trifluorophenyl group enhances solubility control and polymer terminal functionalization, outperforming non-fluorinated analogs like 2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)phenyl acrylate derivatives .

Steric and Electronic Effects

- Electron-Withdrawing Groups : The 3-chloro-2,4,5-trifluorophenyl group in the target compound increases electrophilicity compared to 2,6-difluorophenyl (CAS: 66464-26-4) or 2-chlorophenyl analogs, influencing reactivity in cross-coupling reactions .

- Steric Hindrance: Bulkier substituents (e.g., 4-bromo in bilastine intermediates) reduce conformational flexibility but improve thermal stability, as seen in organotellurium compounds with dimethyloxazole backbones .

Research Findings and Gaps

- Key Studies: The target compound’s role in RAFT polymerization demonstrates controlled/living polymerization kinetics, critical for tailored polymer architectures . Organotellurium analogs highlight the stabilizing role of nonbonded Te···N interactions, absent in the target compound but relevant for heavy-atom derivatives .

- Comparative studies on fluorinated vs.

Biologische Aktivität

2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 265.65 g/mol. It features a complex structure that includes a trifluoromethyl-substituted phenyl group and a dimethyloxazole moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives have shown effective inhibition of various cancer cell lines by inducing apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic enzymes .

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

- Kinase Inhibition : Similar compounds have been reported to act as kinase inhibitors, particularly against c-KIT mutants associated with gastrointestinal stromal tumors. This suggests that this compound may exhibit similar properties .

- Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Case Studies

- Antitumor Efficacy in Preclinical Models : In a study involving xenograft models of human tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to increased apoptosis and reduced proliferation rates in tumor cells .

- Antibacterial Activity Assessment : A series of tests were conducted against common bacterial pathogens. The compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial effects. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .

Data Summary Table

Q & A

Q. How can researchers optimize the synthesis of 2-(3-chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key considerations include:

- Solvent selection : Polar aprotic solvents like DMSO facilitate cyclization reactions (e.g., oxazole ring formation via dehydration) . Ethanol is suitable for Schiff base condensations involving aldehydes .

- Reaction time : Prolonged reflux (18–24 hours) improves yields for cyclization steps, while shorter durations (4–6 hours) suffice for condensation reactions .

- Purification : Use water-ethanol crystallization for intermediate isolation (65% yield reported) or column chromatography (Hexane/EtOAc gradients) for final product purity .

Q. Table 1: Synthesis Conditions from Literature

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Analyze and shifts to confirm substitution patterns (e.g., trifluorophenyl group and oxazole ring protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, organometallic analogs in were characterized using soft-ionization MS .

- X-ray Crystallography : Resolve crystal packing and bond angles. reports an R factor of 0.053 for a structurally related oxazole derivative, confirming precision .

Q. Table 2: Key Characterization Data

| Technique | Critical Parameters | Reference Evidence |

|---|---|---|

| NMR | : δ 2.1–2.3 (dimethyl), δ 6.8–7.5 (aryl) | General Practice |

| HRMS | Monoisotopic mass matching (±0.001 Da) | |

| X-ray | R factor ≤ 0.06, mean C–C bond length 1.54 Å |

Q. How should researchers ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the oxazole ring. Similar oxazole derivatives in recommend avoiding moisture and light .

- Handling : Use glove boxes for air-sensitive steps. highlights the need for anhydrous conditions during synthesis to avoid by-products .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the oxazole ring in this compound?

Methodological Answer: The oxazole ring likely forms via cyclodehydration of a β-hydroxyamide intermediate. demonstrates this mechanism using substituted benzaldehydes and acetic acid catalysis, where protonation of the carbonyl oxygen initiates nucleophilic attack by the amino group . Computational modeling (DFT) of transition states could validate this pathway, leveraging crystallographic data from for geometric constraints .

Q. How can computational chemistry aid in studying this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s X-ray data provides input geometries for accurate simulations .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMSO vs. ethanol polarity effects) .

Q. How should researchers address contradictions in yield and purity data?

Methodological Answer:

Q. What strategies mitigate challenges in isolating stereoisomers or regioisomers?

Methodological Answer:

Q. How can researchers validate biological activity in vitro?

Methodological Answer:

- Assay Design : Use cell-free systems (e.g., enzyme inhibition assays) to minimize interference from metabolic by-products. ’s biological studies on triazole derivatives employed microbial growth inhibition assays .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM, monitoring IC values for structure-activity relationship (SAR) analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.